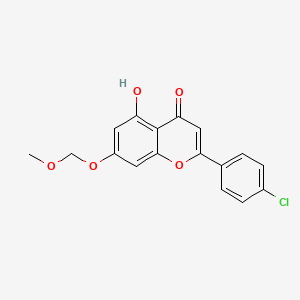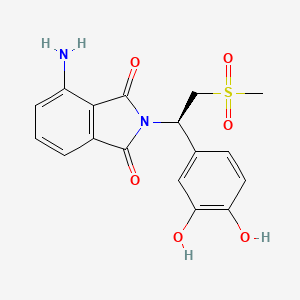
(1R)-trans-gamma-Cyhalothrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-trans-gamma-Cyhalothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture and public health to control a variety of pests. This compound is a stereoisomer of gamma-cyhalothrin, which enhances its effectiveness and specificity in targeting insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-trans-gamma-Cyhalothrin involves several steps, starting with the preparation of the key intermediate, cyano(3-phenoxyphenyl)methyl. This intermediate is then subjected to a series of reactions, including esterification and cyclization, to form the final product. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reactions and achieve high yields.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-trans-gamma-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and halogenated compounds
Wissenschaftliche Forschungsanwendungen
(1R)-trans-gamma-Cyhalothrin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of pyrethroids.
Biology: Researchers use it to investigate the effects of insecticides on insect physiology and behavior.
Medicine: Studies are conducted to understand its potential effects on human health and to develop safer alternatives.
Industry: It is used in the development of new formulations and delivery systems for pest control.
Wirkmechanismus
The mechanism of action of (1R)-trans-gamma-Cyhalothrin involves the disruption of the nervous system of insects. It binds to voltage-gated sodium channels, preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the regulation of nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1R)-trans-gamma-Cyhalothrin include other pyrethroids such as permethrin, deltamethrin, and cypermethrin. These compounds share a similar mode of action but differ in their chemical structure and potency.
Uniqueness
This compound is unique due to its stereoisomeric form, which enhances its insecticidal activity and specificity. This makes it more effective at lower doses compared to other pyrethroids, reducing the environmental impact and potential harm to non-target organisms.
Eigenschaften
Molekularformel |
C23H19ClF3NO3 |
|---|---|
Molekulargewicht |
449.8 g/mol |
IUPAC-Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20+/m1/s1 |
InChI-Schlüssel |
ZXQYGBMAQZUVMI-KJLJINFSSA-N |
Isomerische SMILES |
CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


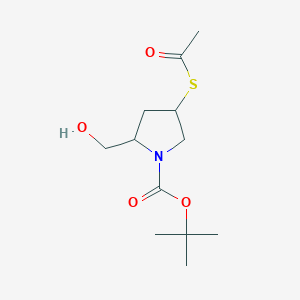
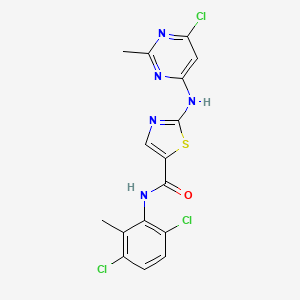
![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)
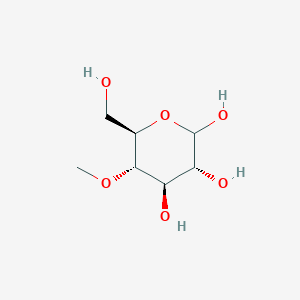
![4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine](/img/structure/B13864726.png)
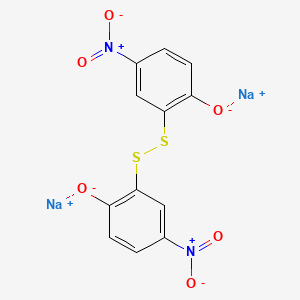


![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)
